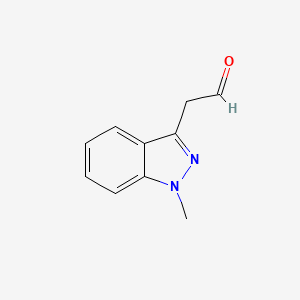
2-(1-Methyl-1h-indazol-3-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-1h-indazol-3-yl)acetaldehyde is a chemical compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound features an indazole ring substituted with a methyl group at the 1-position and an acetaldehyde group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1h-indazol-3-yl)acetaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazole derivatives . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed to synthesize indazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(1-Methyl-1h-indazol-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1-Methyl-1h-indazol-3-yl)acetic acid.
Reduction: Formation of 2-(1-Methyl-1h-indazol-3-yl)ethanol.
Substitution: Formation of various substituted indazole derivatives depending on the reagents used.
科学研究应用
2-(1-Methyl-1h-indazol-3-yl)acetaldehyde has several scientific research applications, including:
Biology: Studied for its potential role in modulating biological pathways and interactions with biomolecules.
作用机制
The mechanism of action of 2-(1-Methyl-1h-indazol-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The indazole ring can interact with various enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and other enzymes involved in inflammatory pathways . The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, affecting their function.
相似化合物的比较
Similar Compounds
- 1-Methyl-1H-indazole-3-carboxaldehyde
- 1-Methyl-1H-indazole-3-acetic acid
- 1-Methyl-1H-indazole-3-ethanol
Uniqueness
2-(1-Methyl-1h-indazol-3-yl)acetaldehyde is unique due to the presence of both the indazole ring and the acetaldehyde group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its structural features make it a valuable compound for the synthesis of diverse derivatives with potential therapeutic applications .
生物活性
2-(1-Methyl-1H-indazol-3-yl)acetaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Details |
|---|---|
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may act through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : It may bind to receptors, influencing signaling pathways that regulate cellular functions.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : Preliminary research suggests it may reduce inflammation by modulating cytokine production and immune responses.
- Anticancer Properties : There is growing interest in its role as an anticancer agent, with studies indicating it may induce apoptosis in cancer cells.
Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial effects of this compound against various bacterial strains. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
Study 2: Anti-inflammatory Mechanism
A recent investigation focused on the anti-inflammatory properties of the compound. Using an in vitro model, it was found that treatment with this compound decreased the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) by up to 70% when compared to untreated controls.
Study 3: Anticancer Activity
In another study, the compound was tested on various cancer cell lines, including breast and lung cancer cells. The results indicated that it inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. The IC50 values were determined to be in the micromolar range, suggesting a potent anticancer effect.
属性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
2-(1-methylindazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-12-10-5-3-2-4-8(10)9(11-12)6-7-13/h2-5,7H,6H2,1H3 |
InChI 键 |
TWMAGGTWZVTOLP-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=N1)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















